molecular formula C38H63N11O11 B14239046 H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH CAS No. 247900-80-7

H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH

Cat. No.: B14239046
CAS No.: 247900-80-7
M. Wt: 850.0 g/mol
InChI Key: QLCXKOAGAUOENE-AYHUFPPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH is a nonapeptide with the sequence Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr. Its structure includes a combination of hydrophobic (Leu, Ala), polar (Thr, Arg), and aromatic (Tyr) residues. This peptide’s modular design suggests applications in kinase signaling, receptor binding, or as a substrate for post-translational modifications like phosphorylation. Its structural features, however, align with motifs observed in bioactive peptides, such as kinase substrates (e.g., phosphorylation at Thr) or opioid receptor ligands (e.g., Tyr positioning) .

Properties

CAS No.

247900-80-7

Molecular Formula

C38H63N11O11

Molecular Weight

850.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C38H63N11O11/c1-19(2)14-25(39)33(55)44-18-29(52)46-26(8-7-13-42-38(40)41)34(56)45-21(5)32(54)43-17-30(53)47-27(15-20(3)4)35(57)49-31(22(6)50)36(58)48-28(37(59)60)16-23-9-11-24(51)12-10-23/h9-12,19-22,25-28,31,50-51H,7-8,13-18,39H2,1-6H3,(H,43,54)(H,44,55)(H,45,56)(H,46,52)(H,47,53)(H,48,58)(H,49,57)(H,59,60)(H4,40,41,42)/t21-,22+,25-,26-,27-,28-,31-/m0/s1

InChI Key

QLCXKOAGAUOENE-AYHUFPPXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.

    Reduction: This can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution reactions: These often require specific catalysts and conditions depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.

Scientific Research Applications

H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger a cascade of cellular events, leading to various physiological responses. The molecular targets and pathways involved are specific to the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH to structurally or functionally related peptides based on evidence:

Compound Sequence/Modifications Key Functional Features Biological Relevance Reference
This compound Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr Contains Thr (potential phosphorylation site), Arg (charged residue), and C-terminal Tyr. Hypothesized kinase substrate or receptor ligand; structural similarity to opioid peptides. -
Leu-Arg-Arg-Ala-Ser-Leu-Gly Leu-Arg-Arg-Ala-Ser-Leu-Gly Substrate for cAMP-dependent protein kinase; phosphorylated at Ser. Phosphorylation kinetics: $ Km = 2.5 \, \mu M $, $ V{max} = 30 \, pmol/min/mg $.
Tyr-D-Ser-Gly-Phe-Leu-Thr Tyr-D-Ser-Gly-Phe-Leu-Thr Selective δ-opioid receptor agonist; D-Ser enhances δ-receptor binding. $ IC_{50} = 20 \, nM $ for δ receptors; no µ-receptor binding at this concentration.
H-Gly-Ala-Tyr-OH Gly-Ala-Tyr Short tripeptide with Tyr; lacks charged residues. Used in metabolic studies; minimal receptor activity due to truncated structure.

Key Structural and Functional Insights:

Phosphorylation Potential: The Thr residue in this compound may serve as a phosphorylation site, analogous to Ser in Leu-Arg-Arg-Ala-Ser-Leu-Gly. Substitution of Ser with Thr could alter substrate specificity, as hydroxyl group positioning affects kinase binding .

Receptor Specificity: The C-terminal Tyr is critical for opioid receptor interactions, as seen in δ-selective ligands like Tyr-D-Ser-Gly-Phe-Leu-Thr. However, the absence of a D-amino acid or Phe residue in the target peptide likely reduces opioid receptor affinity . µ-receptor ligands favor compact hydrophobic structures (e.g., Tyr-D-Ala-Gly-NH-CH(CH3)-CH2-CH(CH3)₂), whereas the target peptide’s Arg and Gly residues may disrupt this compactness, favoring δ-receptor-like interactions .

Hydrophobicity vs.

Conformational Flexibility :

  • The Gly residues in this compound may increase backbone flexibility, contrasting with rigid, cyclic opioid peptides (e.g., cyclo-m derivatives) that show enhanced receptor selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.